molecular formula C19H16FN3O2 B11056738 7-(4-fluorophenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

7-(4-fluorophenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

Cat. No.: B11056738
M. Wt: 337.3 g/mol
InChI Key: XXDFODKYQNPGMT-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group and a methoxyphenyl group attached to an imidazo[4,5-b]pyridin-5-one core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with 3-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a suitable reagent, such as ammonium acetate, under reflux conditions to yield the desired imidazo[4,5-b]pyridin-5-one derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorophenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

7-(4-fluorophenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-fluorophenyl 4-methoxyphenyl sulfone: Shares similar functional groups but differs in the core structure.

    Benzo[4,5]thieno[2,3-b]pyridine derivatives: Similar in the pyridine core but with different substituents and applications.

Uniqueness

The uniqueness of 7-(4-fluorophenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H16FN3O2

Molecular Weight

337.3 g/mol

IUPAC Name

7-(4-fluorophenyl)-1-(3-methoxyphenyl)-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C19H16FN3O2/c1-25-15-4-2-3-14(9-15)23-11-21-19-18(23)16(10-17(24)22-19)12-5-7-13(20)8-6-12/h2-9,11,16H,10H2,1H3,(H,22,24)

InChI Key

XXDFODKYQNPGMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C=NC3=C2C(CC(=O)N3)C4=CC=C(C=C4)F

Origin of Product

United States

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